Roluperidon

Übersicht

Beschreibung

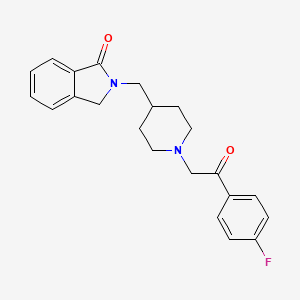

Roluperidone, also known by its chemical name 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one, is a novel compound under development by Minerva Neurosciences for the treatment of schizophrenia. It functions primarily as an antagonist for serotonin 5-HT2A and sigma 2 receptors, with one of its metabolites also showing affinity for the H1 receptor .

Wissenschaftliche Forschungsanwendungen

Roluperidon wurde in erster Linie wegen seines Potenzials zur Behandlung negativer Symptome von Schizophrenie untersucht. Es hat sich in klinischen Studien als vielversprechend erwiesen und eine Wirksamkeit bei der Reduzierung negativer Symptome und der Verbesserung der sozialen Leistung gezeigt .

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es Serotonin 5-HT2A und Sigma-2-Rezeptoren blockiert. Diese Blockade hilft, Symptome von Schizophrenie wie Halluzinationen, Wahnvorstellungen und Agitation zu lindern. Zusätzlich beeinflusst es den brain-derived neurotrophic factor (BDNF), der mit Neurogenese, Neuroplastizität und Synapsenregulation assoziiert ist .

Wirkmechanismus

Roluperidone, also known as MIN-101, is a novel compound under development for the treatment of schizophrenia . This article will explore its mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.

Target of Action

Roluperidone primarily targets the 5-HT2A and σ2 receptors . These receptors play a crucial role in the regulation of mood, cognition, sleep, and anxiety . One of its metabolites also has some affinity for the H1 receptor .

Mode of Action

Roluperidone acts as an antagonist at both 5-HT2A and σ2 receptors , with minimal interaction with dopamine receptors . By blocking these receptors, roluperidone can minimize certain symptoms of schizophrenia, such as hallucinations, delusions, agitation, and thought and movement disorders .

Biochemical Pathways

It’s known that the drug’s antagonistic action on the 5-ht2a and σ2 receptors can influence various neurotransmitter systems, potentially affecting pathways related to mood, cognition, and anxiety .

Pre-clinical findings provide evidence of the effect of roluperidone on Brain-Derived Neurotrophic Factor (BDNF) , which has been associated with neurogenesis, neuroplasticity, neuroprotection, synapse regulation, learning, and memory .

Pharmacokinetics

It’s known that the drug is administered orally .

Result of Action

The antagonistic action of roluperidone on the 5-HT2A and σ2 receptors can lead to a reduction in negative symptoms of schizophrenia, such as diminished emotional expression or avolition . Furthermore, it may improve personal and social adjustments in patients with stable positive symptoms and concurrent clinically significant negative symptoms .

Action Environment

The efficacy and stability of roluperidone can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary depending on the patient’s genetic background and other individual characteristics . .

Biochemische Analyse

Biochemical Properties

Roluperidone interacts with several biomolecules, including the 5-HT 2A, sigma 2, and α 1A-adrenergic receptors . It acts as an antagonist for these receptors . One of its metabolites also has some affinity for the H1 receptor .

Cellular Effects

Roluperidone has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating neurotransmission through its antagonistic effects on the 5-HT 2A and sigma 2 receptors . This modulation might also affect glutamatergic pathways and calcium neuronal modulation .

Molecular Mechanism

The molecular mechanism of action of Roluperidone involves its antagonistic properties for serotoninergic 5-HT 2A, sigma 2, and α 1A-adrenergic receptors . By blocking these receptors, Roluperidone can modulate neurotransmission and potentially influence gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Roluperidone in laboratory settings are not fully documented. It has been used in trials studying the treatment of schizophrenia

Metabolic Pathways

It is known that Roluperidone has antagonistic properties for certain receptors, which suggests it may interact with enzymes or cofactors in these pathways .

Vorbereitungsmethoden

The synthesis of Roluperidone involves several key steps:

Boc Protection: The Boc protection of 4-aminomethylpiperidine yields tert-butyl 4-aminomethylpiperidine-1-carboxylate hydrochloride.

Free-Radical Halogenation: Ethyl o-toluate undergoes free-radical halogenation to form ethyl 2-(bromomethyl)benzoate.

Intermediate Reaction: The reaction between the two intermediates leads to 2-[(1-tert-butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one.

Deprotection: Deprotection yields 2-(piperidin-4-ylmethyl)-3H-isoindol-1-one; hydrochloride.

Alkylation: Alkylation of the secondary nitrogen with 2-chloro-4’-fluoroacetophenone completes the synthesis of Roluperidone.

Analyse Chemischer Reaktionen

Roluperidon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen, insbesondere die Ketongruppe, verändern.

Substitution: Substitutionsreaktionen, insbesondere unter Einbeziehung der Fluorphenylgruppe, sind häufig.

Vergleich Mit ähnlichen Verbindungen

Roluperidon ist aufgrund seines spezifischen Rezeptorprofils einzigartig. Zu ähnlichen Verbindungen gehören:

Risperidon: Ein weiteres Antipsychotikum mit einem breiteren Rezeptorprofil, einschließlich Dopaminrezeptoren.

Paliperidon: Ein Metabolit von Risperidon mit ähnlichen Eigenschaften.

Iloperidon: Ein Antipsychotikum mit Affinität für Serotonin- und Dopaminrezeptoren.

Glemanserin: Ein selektiver Serotoninrezeptor-Antagonist.

Pruvanserin: Ein weiterer Serotoninrezeptor-Antagonist, der derzeit untersucht wird

This compound sticht aufgrund seiner selektiven Rezeptorantagonisierung und seines Potenzials, negative Symptome von Schizophrenie ohne signifikante dopaminerge Aktivität zu behandeln, hervor .

Eigenschaften

IUPAC Name |

2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRYULFRLCBRQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189512 | |

| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359625-79-9 | |

| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359625-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CYR-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359625799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roluperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((1-(2-(4-fluorophenyl)-2-oxoethyl)piperidin-4-yl)methyl)isoindolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROLUPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P31I0M3BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Roluperidone?

A1: Roluperidone exerts its therapeutic effects primarily by antagonizing 5-HT2A receptors, sigma2 receptors, and α1A-adrenergic receptors. [, , , , ] This multi-receptor targeting profile makes it a promising candidate for addressing the complex symptomatology of schizophrenia, particularly negative symptoms. [, , , ]

Q2: How does Roluperidone's antagonism of 5-HT2A receptors potentially contribute to its efficacy in treating negative symptoms of schizophrenia?

A2: While the exact mechanisms are still being investigated, 5-HT2A receptor antagonism is hypothesized to improve negative symptoms by modulating dopaminergic and glutamatergic neurotransmission in key brain regions implicated in schizophrenia. [, ]

Q3: Beyond 5-HT2A receptors, what other targets does Roluperidone interact with, and how might these interactions contribute to its overall therapeutic profile?

A3: In addition to 5-HT2A receptors, Roluperidone also exhibits antagonism at sigma2 and α1A-adrenergic receptors. [, , ] The clinical significance of these interactions is not fully elucidated, but they might contribute to its effects on negative symptoms and potentially offer additional benefits in managing other aspects of schizophrenia. [, , , ]

Q4: What is the evidence supporting Roluperidone's efficacy in treating negative symptoms of schizophrenia?

A4: Roluperidone has demonstrated promising efficacy in treating negative symptoms in clinical trials. [, , , ] Notably, a placebo-controlled multinational trial showed significant improvements in the PANSS-derived Negative Symptom Factor Score (NSFS) and the Personal and Social Performance scale (PSP) total score in patients receiving Roluperidone 64 mg/day compared to placebo. []

Q5: A recent study employed network analysis to investigate Roluperidone's effects on negative symptom domains. What were the key findings of this research?

A5: The network analysis of a randomized clinical trial revealed that Roluperidone significantly reduced the centrality of avolition within the network of negative symptoms. [] This suggests that the drug may work by decoupling motivational processes from other negative symptom domains, leading to global improvements in these symptoms. []

Q6: Has Roluperidone demonstrated any effects on cognitive function in patients with schizophrenia?

A6: While some preclinical evidence suggests potential cognitive benefits, clinical trial data specifically investigating Roluperidone's impact on cognitive function in schizophrenia are limited. Further research is needed to fully explore this aspect of its therapeutic profile. []

Q7: What is known about the pharmacokinetic profile of Roluperidone?

A7: Specific details regarding Roluperidone's pharmacokinetics, including absorption, distribution, metabolism, and excretion, can be found in the published literature. [, ] A bioequivalence study confirmed the consistency of Roluperidone formulations used in different clinical trial phases and the planned commercial formulation. []

Q8: Are there any known drug-drug interactions associated with Roluperidone?

A8: Information on potential drug-drug interactions with Roluperidone is crucial for clinical practice. Healthcare professionals should refer to the most up-to-date prescribing information and resources for comprehensive details on this aspect.

Q9: What are the potential advantages of Roluperidone compared to existing antipsychotic medications for schizophrenia?

A9: Roluperidone's unique multi-receptor targeting profile and promising efficacy in treating negative symptoms, which are often poorly addressed by conventional antipsychotics, position it as a potential advancement in schizophrenia treatment. [, , , ]

Q10: What are the next steps in the development and research of Roluperidone?

A10: Further research is ongoing to optimize Roluperidone's therapeutic potential. This includes exploring novel drug delivery systems [], identifying biomarkers to predict treatment response [], and investigating its long-term effects and safety profile. [, ]

Q11: What is the crystal structure of the σ2 receptor in complex with Roluperidone?

A11: The crystal structure of the σ2 receptor in complex with Roluperidone has been elucidated and reported. [] This structural information is invaluable for understanding the molecular basis of Roluperidone's binding to the σ2 receptor and can guide further drug discovery efforts.

Q12: How was the crystal structure of the σ2 receptor used to identify new potential drug candidates?

A12: The crystal structure of the σ2 receptor complexed with Roluperidone served as a template for a large-scale docking screen of millions of molecules. [] This approach led to the identification of numerous novel chemotypes with high binding affinity for the σ2 receptor, paving the way for the development of new therapeutic agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.